1-(4-Methylphenyl)-1-propanol
Overview
Description
1-(4-Methylphenyl)-1-propanol is a secondary alcohol derivative . It serves as a component of the essential oil from some plants in the ginger family and is also used as a flavoring agent .
Molecular Structure Analysis
The molecular structure of 1-(4-Methylphenyl)-1-propanol can be elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The structure can also be viewed using Java or Javascript .Scientific Research Applications
- Essential Oil Component and Flavoring Agent
- Application Summary : 1-(4-Methylphenyl)-1-propanol serves as a component of the essential oil from some plants in the ginger family. It is also used as a flavoring agent .
- Methods of Application : The compound is extracted from the essential oil of plants in the ginger family and used in food products for flavoring .
- Results or Outcomes : The use of this compound contributes to the unique flavor profiles of certain food products .
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383165 | |
Record name | 1-(4-Methylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-1-propanol | |
CAS RN |
25574-04-3 | |
Record name | 1-(4-Methylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methylphenyl)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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